cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3. It belongs to the class of carboxylic acids and is characterized by the presence of a cyclohexane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group in the cis configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrolysis: The resulting product undergoes hydrolysis to introduce the carboxylic acid group at the desired position on the cyclohexane ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the benzoyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups.
Scientific Research Applications
cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
- trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
- cis-4-(2-Methylbenzoyl)cyclohexanecarboxylic acid
- trans-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid
- trans-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
- cis-3-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness: cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis configuration, which can influence its reactivity and interaction with other molecules. This configuration may result in different physical and chemical properties compared to its trans isomers or other similar compounds .
Properties
IUPAC Name |
(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGOZGATZZWODF-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641344 | |
Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-59-1 | |
Record name | (1R,2S)-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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